molecular formula C14H15NO6 B15217593 Dimethyl 2,2'-((1H-indole-5,6-diyl)bis(oxy))diacetate

Dimethyl 2,2'-((1H-indole-5,6-diyl)bis(oxy))diacetate

Cat. No.: B15217593
M. Wt: 293.27 g/mol
InChI Key: NRZRPAFOHVRNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate typically involves a one-pot reaction. This method is advantageous as it allows for the preparation of the compound in acceptable yield and high purity. The reaction conditions often include the use of electrospray ionization and Fourier transform-ion cyclotron resonance-mass spectrometry to ensure the assembly of the compound . Industrial production methods may involve scaling up this one-pot reaction to produce larger quantities of the compound while maintaining its purity and yield.

Chemical Reactions Analysis

Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of venous thrombosis, showing promise in preventing blood clots without causing bleeding side effects . In medicine, its nano-scale assembly properties make it a candidate for drug delivery systems.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate involves its ability to assemble at the nano-scale, which is crucial for its biological activity. This compound inhibits venous thrombosis by interacting with specific molecular targets and pathways involved in blood clot formation. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with the coagulation cascade, preventing the formation of clots .

Comparison with Similar Compounds

Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate can be compared with other indole derivatives, such as 2,3-dimethylindole and 1H-indole-3-carbaldehyde. These compounds share the indole nucleus but differ in their substituents and overall structure.

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

methyl 2-[[6-(2-methoxy-2-oxoethoxy)-1H-indol-5-yl]oxy]acetate

InChI

InChI=1S/C14H15NO6/c1-18-13(16)7-20-11-5-9-3-4-15-10(9)6-12(11)21-8-14(17)19-2/h3-6,15H,7-8H2,1-2H3

InChI Key

NRZRPAFOHVRNMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C2C(=C1)C=CN2)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.